(S)-(+)-2-Methylbutyl methanesulfonate is a chiral sulfonate ester with the molecular formula C₆H₁₄O₃S and a molecular weight of 166.24 g/mol. This compound features a methanesulfonate group attached to a 2-methylbutyl chain, making it significant in various chemical applications. The compound is characterized by its unique stereochemistry, denoted by (S)-(+), indicating that it is the "S" enantiomer of 2-methylbutyl methanesulfonate, which can influence its reactivity and interactions in biological systems .
As mentioned earlier, (S)-(+)-2-Methylbutyl methanesulfonate functions as a protein methylating agent. This methylation can affect protein function in various ways, depending on the specific protein and the site of modification. For instance, methylation can alter protein-protein interactions, enzyme activity, or protein localization within the cell.
(S)-(+)-2-Methylbutyl methanesulfonate, also referred to as (S)-2-methylbutyl methanesulfonate: , is a chiral molecule used in various scientific research applications, particularly within the field of proteomics. Here's a breakdown of its key applications:
(S)-(+)-2-Methylbutyl methanesulfonate functions as a protein alkylating agent. Alkylation refers to the process of introducing an alkyl group (a hydrocarbon chain) onto a molecule. In proteomics research, (S)-(+)-2-Methylbutyl methanesulfonate specifically targets cysteine residues in proteins, modifying their thiol groups (-SH) into stable thioether groups (-S-CH3). This modification offers several advantages:
These reactions are vital for its application in organic synthesis and pharmaceutical chemistry .
The synthesis of (S)-(+)-2-Methylbutyl methanesulfonate typically involves the following methods:
textCH3SO3H + CH3CH(CH3)CH2CH2OH → CH3SO3CH2CH(CH3)C2H + H2O
These methods highlight the compound's accessibility for research and industrial purposes .
(S)-(+)-2-Methylbutyl methanesulfonate finds applications in various fields:
Its versatility makes it an important compound in both academic and industrial settings .
Interaction studies involving (S)-(+)-2-Methylbutyl methanesulfonate focus on its reactivity with other chemical species. These studies help understand:
Such studies are crucial for predicting behavior in biological systems and improving synthetic methodologies .
Several compounds share structural features or functional groups with (S)-(+)-2-Methylbutyl methanesulfonate. Here are some similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Methylbutyl methanesulfonate | C₆H₁₄O₃S | Racemic mixture without stereochemistry |
Ethyl methanesulfonate | C₄H₁₀O₃S | Shorter carbon chain |
Propyl methanesulfonate | C₅H₁₂O₃S | Similar functional group but longer carbon chain |
The uniqueness of (S)-(+)-2-Methylbutyl methanesulfonate lies in its specific stereochemistry, which can significantly influence its reactivity and biological interactions compared to its non-chiral counterparts. This chiral property allows it to participate in asymmetric synthesis more effectively than other similar compounds that lack such specificity .
The concept of chiral auxiliaries emerged in the 1970s as a strategy to enforce stereoselectivity in synthetic pathways. Early pioneers like E.J. Corey and Barry Trost introduced auxiliaries such as 8-phenylmenthol and mandelic acid derivatives to bias reaction outcomes. These auxiliaries enabled diastereoselective transformations by creating steric and electronic environments that favored specific transition states. For instance, Corey’s use of (−)-8-phenylmenthol in Diels-Alder reactions demonstrated how auxiliaries could block one face of a reactant, directing cycloaddition to the opposite face.
The 1980s saw the rise of Evans’ oxazolidinones, which became a gold standard for aldol and alkylation reactions due to their predictable stereochemical outcomes. However, limitations in recyclability and conformational flexibility prompted the development of alternatives like the SuperQuat family. These 5,5-dimethyloxazolidin-2-ones introduced geminal dimethyl groups to stabilize conformations and enhance diastereofacial selectivity. Concurrently, sulfur-based auxiliaries, such as oxazolidinethiones, gained traction for their superior leaving-group ability and ease of removal. These advancements laid the groundwork for specialized reagents like (S)-(+)-2-methylbutyl methanesulfonate, which combine mesylate reactivity with chiral induction.
Sulfonate esters, particularly mesylates (methanesulfonates), have long been valued as leaving groups in substitution reactions due to their low basicity and high stability. The integration of chirality into sulfonate reagents began with the recognition that mesylates could serve dual roles: facilitating bond cleavage and controlling stereochemistry. For example, (S)-(+)-2-methylbutyl methanesulfonate leverages its (S)-configured alkyl chain to induce asymmetry during nucleophilic displacements.
The synthesis of sulfonate-based chiral ionic liquids (CILs) further expanded their utility. By coupling amino alcohols with sodium hydroxymethanesulfonate, researchers created CILs capable of acting as chiral solvating agents in NMR spectroscopy. These developments underscored the versatility of sulfonates beyond traditional leaving-group applications, positioning them as tools for enantiomer discrimination and asymmetric catalysis.
(S)-(+)-2-Methylbutyl methanesulfonate (CAS 104418-40-8) exemplifies the convergence of mesylate reactivity and chiral auxiliary design. Its molecular formula, C₆H₁₄O₃S, and molar mass of 166.24 g/mol, make it a compact yet effective reagent. The compound’s (S)-configuration at the 2-methylbutyl chain ensures predictable stereochemical outcomes in reactions such as Grignard additions and alkylations.
A key application lies in the synthesis of chiral amines and alcohols. For instance, nucleophilic substitution of the mesylate group with amines yields enantiomerically enriched secondary amines, critical intermediates in drug development. The reagent’s thermal stability (storage at 2–8°C under inert atmosphere) and compatibility with diverse reaction conditions further enhance its practicality.
Property | Value | Source |
---|---|---|
CAS Number | 104418-40-8 | |
Molecular Formula | C₆H₁₄O₃S | |
Molecular Weight | 166.24 g/mol | |
Boiling Point | Not reported | |
Storage Conditions | 2–8°C, inert atmosphere | |
SMILES | C(C@HC)OS(C)(=O)=O |
Mesylates (methanesulfonates) were first systematically studied in the mid-20th century, with their preparation from alcohols and methanesulfonyl chloride becoming a cornerstone of organic synthesis. The reaction, typically mediated by bases like triethylamine, produces mesylates with excellent leaving-group ability, enabling clean SN2 displacements.
In pharmaceuticals, mesylate salts gained prominence due to favorable solubility and stability profiles. Drugs like imatinib mesylate exemplify how mesylation improves bioavailability and crystallinity. The discovery of natural mesylates, such as magnesium methanesulfonate dodecahydrate in Antarctic ice cores, further highlighted their ecological relevance.
The chiral variant, (S)-(+)-2-methylbutyl methanesulfonate, emerged from efforts to merge mesylate reactivity with stereochemical control. Its development reflects broader trends in asymmetric synthesis, where auxiliaries and leaving groups are engineered to work in concert.